molecular formula C21H26BrNO B14580828 3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide CAS No. 61321-16-2

3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide

Cat. No.: B14580828
CAS No.: 61321-16-2
M. Wt: 388.3 g/mol
InChI Key: NUUXTTZCTKOJLJ-UHFFFAOYSA-N
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Description

3-[2-(2-Phenylethyl)-2-azabicyclo[321]octan-5-yl]phenol;hydrobromide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the phenylethyl group: This step often involves Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Hydrobromide salt formation: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide is unique due to its specific bicyclic structure and the presence of both phenylethyl and phenol groups. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

CAS No.

61321-16-2

Molecular Formula

C21H26BrNO

Molecular Weight

388.3 g/mol

IUPAC Name

3-[2-(2-phenylethyl)-2-azabicyclo[3.2.1]octan-5-yl]phenol;hydrobromide

InChI

InChI=1S/C21H25NO.BrH/c23-20-8-4-7-18(15-20)21-11-9-19(16-21)22(14-12-21)13-10-17-5-2-1-3-6-17;/h1-8,15,19,23H,9-14,16H2;1H

InChI Key

NUUXTTZCTKOJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O.Br

Origin of Product

United States

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